Welcome to the BenchChem Online Store!
molecular formula C9H11N3 B156369 1,3,6-Hexanetricarbonitrile CAS No. 1772-25-4

1,3,6-Hexanetricarbonitrile

Cat. No. B156369
M. Wt: 161.2 g/mol
InChI Key: LNLFLMCWDHZINJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04122269

Procedure details

161 g (1 mole) of 1,3,6-tricyanohexane and 277.2 g (3.3 moles) of dicyandiamide were added to 750 g of dimethyl sulfoxide as the reaction medium, followed by further addition of 68 g (1 mole) of sodium methylate as the catalyst. The mixture was stirred under heating at 130° C for 3 hours in a nitrogen atmosphere. After completion of the reaction the reaction mixture was cooled to 25° C to precipitate the reaction product, followed by separating the crude reaction product by filtration. Purification was conducted by dissolving the crude product in excess amount of dimethyl sulfoxide at 135° C and then precipitating the product by cooling. After repeating this procedure 5 times, 292 g of 1,3,6-tris(4,6-diamino-1,3,5-triazine-2-yl)hexane as a white powder were obtained.
Quantity
161 g
Type
reactant
Reaction Step One
Quantity
277.2 g
Type
reactant
Reaction Step One
Quantity
750 g
Type
solvent
Reaction Step One
Name
sodium methylate
Quantity
68 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][CH2:4][CH:5]([C:11]#[N:12])[CH2:6][CH2:7][CH2:8][C:9]#[N:10])#[N:2].[C:13]([N:15]=[C:16]([NH2:18])[NH2:17])#[N:14].C[O-].[Na+]>CS(C)=O>[NH2:14][C:13]1[N:15]=[C:16]([NH2:18])[N:17]=[C:1]([CH2:3][CH2:4][CH:5]([C:11]2[N:17]=[C:16]([NH2:18])[N:15]=[C:13]([NH2:14])[N:12]=2)[CH2:6][CH2:7][CH2:8][C:9]2[N:17]=[C:16]([NH2:18])[N:15]=[C:13]([NH2:14])[N:10]=2)[N:2]=1 |f:2.3|

Inputs

Step One
Name
Quantity
161 g
Type
reactant
Smiles
C(#N)CCC(CCCC#N)C#N
Name
Quantity
277.2 g
Type
reactant
Smiles
C(#N)N=C(N)N
Name
Quantity
750 g
Type
solvent
Smiles
CS(=O)C
Step Two
Name
sodium methylate
Quantity
68 g
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 25° C
CUSTOM
Type
CUSTOM
Details
to precipitate the reaction product
CUSTOM
Type
CUSTOM
Details
by separating the crude
CUSTOM
Type
CUSTOM
Details
reaction product
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
Purification
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving the crude product in excess amount of dimethyl sulfoxide at 135° C
CUSTOM
Type
CUSTOM
Details
precipitating the product
TEMPERATURE
Type
TEMPERATURE
Details
by cooling

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=NC(=N1)N)CCC(CCCC1=NC(=NC(=N1)N)N)C1=NC(=NC(=N1)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 292 g
YIELD: CALCULATEDPERCENTYIELD 70.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.